molecular formula C10H15NO5 B008694 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 19821-27-3

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No. B008694
CAS RN: 19821-27-3
M. Wt: 229.23 g/mol
InChI Key: NGKUXFFRPNDQIW-UHFFFAOYSA-N
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Description

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, also known as EMOPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMOPD is a piperidine derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is not fully understood. However, studies have suggested that it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate may increase the levels of acetylcholine in the brain, leading to improved cognitive function. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate may also exert its anti-cancer effects by inducing apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, leading to improved cognitive function. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has also been shown to inhibit the growth of cancer cells in vitro and induce apoptosis. Furthermore, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has demonstrated analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has also shown promising results in various scientific research applications, making it a potential candidate for further studies. However, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects fully.

Future Directions

There are several future directions for the study of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Further studies are needed to understand its mechanism of action fully. The potential applications of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, need to be further investigated. Moreover, the anti-cancer properties of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate need to be studied in vivo to determine its efficacy in treating cancer. Additionally, the potential use of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate as an analgesic and anti-inflammatory agent needs to be explored further.
Conclusion:
In conclusion, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a piperidine derivative that has shown promising results in various scientific research applications. It can be synthesized using different methods and has several advantages for lab experiments. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has demonstrated various biochemical and physiological effects, including increased levels of acetylcholine in the brain, inhibition of cancer cell growth, and analgesic and anti-inflammatory properties. However, further studies are needed to elucidate its mechanism of action fully and explore its potential applications further.

Scientific Research Applications

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been studied extensively for its potential applications in various fields of scientific research. It has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has also been studied as a potential anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro. Furthermore, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been investigated for its analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

1-O-ethyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-16-10(14)11-5-4-8(12)7(6-11)9(13)15-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKUXFFRPNDQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941651
Record name 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

CAS RN

19821-27-3
Record name 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1-ethyl 3-methyl ester
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Record name 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.394
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Record name 1-ETHYL 3-METHYL 4-OXOPIPERIDINE-1,3-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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